molecular formula C3H4ClNO B104239 2-Chloroethyl isocyanate CAS No. 1943-83-5

2-Chloroethyl isocyanate

Cat. No.: B104239
CAS No.: 1943-83-5
M. Wt: 105.52 g/mol
InChI Key: BCMYXYHEMGPZJN-UHFFFAOYSA-N
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Description

2-Chloroethyl isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects. This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .

Mechanism of Action

Target of Action

2-Chloroethyl isocyanate is a member of the nitrosourea class of compounds . Nitrosoureas are known to have a broad spectrum of activity against experimental tumors . They are one of the few groups of compounds that can cross the so-called blood-brain barrier at therapeutically effective concentrations .

Mode of Action

The mode of action of this compound involves alkylation of macromolecules . This process can proceed either directly via an SN2 reaction or via the formation of a chloroethyl carbonium ion . The compound decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .

Biochemical Pathways

It is known that nitrosoureas, the class of compounds to which this compound belongs, can cause dna damage, leading to cell death .

Pharmacokinetics

It is known that nitrosoureas, in general, are lipid-soluble and can cross the blood-brain barrier . This suggests that this compound may also have these properties.

Result of Action

The result of the action of this compound is the alkylation of macromolecules, leading to DNA damage and cell death . This makes it a potential candidate for use in the treatment of tumors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be unstable in aqueous solution and can degrade spontaneously to reactive alkylating and carbamoylating intermediates . It is also known to be corrosive and potentially carcinogenic . Therefore, its storage and handling require specific conditions for safety and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl isocyanate can be synthesized through the reaction of 2-chloroethylamine hydrochloride with phosgene. The reaction is typically carried out in an inert solvent such as toluene or chloroform, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-chloroethylamine hydrochloride is reacted with phosgene. The process requires stringent safety measures due to the toxic and corrosive nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-Chloroethylamine and carbon dioxide.

    Alcoholysis: Carbamates.

    Aminolysis: Substituted ureas.

Comparison with Similar Compounds

Uniqueness: 2-Chloroethyl isocyanate is unique due to its chloroethyl group, which enhances its reactivity and makes it particularly useful in the synthesis of nitrosourea-based drugs. This chloro group also imparts distinct chemical properties, such as increased electrophilicity, which is not observed in its non-chlorinated counterparts .

Properties

IUPAC Name

1-chloro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMYXYHEMGPZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062080
Record name Ethane, 1-chloro-2-isocyanato-
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Molecular Weight

105.52 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1943-83-5
Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name 2-chloroethyl isocyanate
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Record name 2-CHLOROETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
Quantity
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43%

Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
Quantity
0 (± 1) mol
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Chloroethyl isocyanate exert its cytotoxic effects?

A1: this compound primarily exhibits its cytotoxicity through carbamoylation reactions with biological molecules. It readily reacts with nucleophilic groups, particularly sulfhydryl groups like those found in glutathione and cysteine residues of proteins. [, , , , , ]

Q2: What are the downstream consequences of this compound-mediated carbamoylation?

A2: Carbamoylation by CEIC can disrupt crucial cellular processes by modifying:

  • Enzymes: CEIC inhibits enzymes like glutathione reductase, aldehyde dehydrogenase 1 (ALDH1), and DNA polymerase II, interfering with detoxification pathways, drug metabolism, and DNA replication, respectively. [, , , , ]
  • DNA: While primarily a carbamoylating agent, research suggests CEIC might indirectly contribute to DNA damage by inhibiting DNA repair mechanisms, potentially amplifying the cytotoxic effects of alkylating agents. [, ]
  • Other proteins: CEIC's reactivity towards sulfhydryl groups can lead to the modification of various proteins, potentially affecting their structure and function, contributing to its overall cytotoxic profile. [, ]

Q3: Is this compound's cytotoxicity dependent on oxygen levels?

A3: Research suggests that the cytotoxicity of CEIC is more pronounced under hypoxic conditions. In rat hepatocytes, CEIC demonstrated greater cytotoxicity when incubated under 5% O2 compared to 95% O2. This hypoxia-dependent toxicity was associated with a depletion of cellular ATP and glutathione levels, highlighting the importance of cellular redox status in mediating CEIC's effects. [, ]

Q4: Does this compound interact with amphotericin B?

A4: Studies have shown that CEIC can interfere with the antifungal activity of amphotericin B (AmB) against Candida albicans. This interference is attributed to CEIC's carbamoylating activity, which may disrupt the interaction between AmB and its fungal target. Interestingly, this interaction appears specific to carbamoylating agents, as non-carbamoylating nitrosoureas did not exhibit similar effects on AmB activity. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H4ClNO, and its molecular weight is 105.52 g/mol.

Q6: Is this compound stable in aqueous solutions?

A6: this compound is highly reactive and unstable in aqueous solutions, readily hydrolyzing to form less reactive products. Its instability in aqueous environments presents challenges for its direct use in biological systems and necessitates careful handling and storage. [, ]

Q7: How does the structure of this compound contribute to its reactivity and biological activity?

A7: The presence of both an electrophilic isocyanate group (-N=C=O) and a 2-chloroethyl group (-CH2CH2Cl) contributes to CEIC's reactivity and biological activity.

    Q8: What are the challenges associated with formulating this compound?

    A8: CEIC's high reactivity and instability in aqueous solutions pose significant challenges for its formulation and delivery. Developing strategies to stabilize CEIC and control its reactivity is crucial for harnessing its potential for therapeutic applications. [, ]

    Q9: What are the known toxicological effects of this compound?

    A9: this compound is considered toxic due to its high reactivity and ability to non-specifically modify biomolecules. It is a potential irritant and sensitizer and may pose risks upon inhalation, skin contact, or ingestion. Studies have linked CEIC exposure to various adverse effects, including:

    • Hepatotoxicity: CEIC can induce liver damage, particularly under hypoxic conditions, by depleting glutathione and ATP levels, leading to cellular dysfunction and death. [, ]
    • Carcinogenicity: The long-term effects of CEIC exposure require further investigation. Still, its potential to damage DNA and interfere with DNA repair mechanisms raises concerns about its potential carcinogenicity. [, ]

    Q10: Are there strategies to improve the targeted delivery of this compound?

    A10: Delivering CEIC specifically to target cells or tissues remains a significant challenge due to its inherent reactivity and lack of selectivity. Future research could explore strategies like:

      Q11: How is this compound typically detected and quantified?

      A11: Detecting and quantifying CEIC often involves techniques like:

      • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as mass spectrometry (MS), are commonly used to separate, identify, and quantify CEIC in complex mixtures. []
      • Spectroscopy: While CEIC's inherent instability can complicate direct spectroscopic analysis, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure and monitor its reactions. [, ]

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